2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Overview
Description
2-(6-Chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring. This particular compound has a chlorine atom at the 6th position and a methyl group at the 4th position on the chromen ring, along with an acetic acid moiety at the 3rd position.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with chloroacetic acid in the presence of sulfuric acid and acetic anhydride.
Modern Synthetic Routes: Advanced methods include the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate with chloroacetic acid derivatives.
Industrial Production Methods: Industrial production typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the acetic acid moiety.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom, with nucleophiles like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Chloro-substituted derivatives and amine-substituted derivatives.
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Coumarin derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been known to influence a range of biochemical pathways, leading to various downstream effects .
Result of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-coagulant, and anti-cancer effects .
Scientific Research Applications
2-(6-Chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: It has potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.
Industry: It is used in the manufacture of dyes, fragrances, and other fine chemicals.
Comparison with Similar Compounds
Coumarin: The parent compound of the coumarin family, lacking the chlorine and methyl groups.
4-Methylcoumarin: Similar to the compound but without the chlorine atom.
6-Chlorocoumarin: Contains the chlorine atom but lacks the methyl group.
Uniqueness: The presence of both the chlorine atom and the methyl group in 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid gives it unique chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-6-8-4-7(13)2-3-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVEZAEMPTRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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